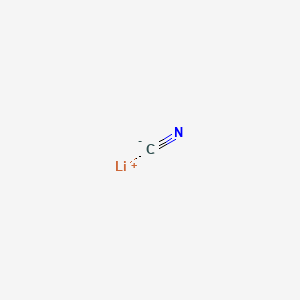

Lithium cyanide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CN.Li/c1-2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORQDGTZGKHEEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[C-]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiCN, CLiN | |

| Record name | lithium cyanide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_cyanide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946920 | |

| Record name | Lithium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear brownish-yellow liquid; [MSDSonline] | |

| Record name | Lithium cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2408-36-8 | |

| Record name | Lithium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002408368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Lithium cyanide CAS number 2408-36-8 properties

An In-depth Technical Guide to the Properties of Lithium Cyanide (CAS Number 2408-36-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of this compound (LiCN), CAS number 2408-36-8. The information is intended for professionals in research and development who require detailed technical data and experimental protocols.

Core Properties of this compound

This compound is a simple inorganic salt with significant applications in organic synthesis.[1][2] It is a white, hygroscopic, and water-soluble solid.[1][2] Due to its ability to release highly toxic hydrogen cyanide gas upon contact with acids or moisture, it must be handled with extreme caution.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2408-36-8 | [2][3] |

| Molecular Formula | CLiN | [4] |

| Molecular Weight | 32.96 g/mol | [4] |

| Appearance | White orthorhombic crystals or powder | [1][2] |

| Density | 1.075 g/cm³ | [1] |

| Melting Point | 160 °C | [1][2] |

| Boiling Point | Decomposes | [2] |

| Solubility | Soluble in water, DMF, THF | [3] |

| Stability | Stable under dry conditions; decomposes in moisture | [1] |

Toxicological Properties

This compound is classified as highly toxic.[1] Ingestion, inhalation, or skin contact can be fatal.[5] It is crucial to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment.[6][7]

| Toxicity Class | Hazard Statement | GHS Classification |

| Acute Oral Toxicity | Fatal if swallowed | Category 2 |

| Acute Dermal Toxicity | Fatal in contact with skin | Category 1 |

| Acute Inhalation Toxicity | Fatal if inhaled | Category 1 |

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects | Acute 1, Chronic 1 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the industrial-scale reaction of lithium hydroxide with hydrogen cyanide and a laboratory-scale preparation using acetone cyanohydrin.

This method is the conventional industrial route to this compound.[1] It involves the neutralization of lithium hydroxide with hydrogen cyanide.[3]

Reaction: LiOH + HCN → LiCN + H₂O[1]

Methodology:

-

In a well-ventilated chemical fume hood, a solution of lithium hydroxide in water is prepared in a reaction vessel equipped with a stirrer and a cooling system.

-

Gaseous or liquid hydrogen cyanide is carefully introduced into the lithium hydroxide solution under controlled temperature conditions (typically ambient).

-

The reaction is highly exothermic and requires cooling to maintain the temperature and prevent the volatilization of hydrogen cyanide.

-

The progress of the reaction can be monitored by measuring the pH of the solution.

-

Upon completion of the reaction, the resulting this compound solution is concentrated by evaporation of water under reduced pressure.

-

The solid this compound is then isolated by filtration and dried under vacuum to remove residual water.

Caution: Hydrogen cyanide is an extremely toxic and volatile liquid. This synthesis must be performed in a specialized chemical fume hood with continuous monitoring for HCN leaks and appropriate safety measures in place.

A safer alternative for laboratory-scale synthesis involves the use of acetone cyanohydrin as a source of cyanide, reacting with lithium hydride.[6][7] This method avoids the direct handling of hydrogen cyanide gas.[6]

Reaction: (CH₃)₂C(OH)CN + LiH → (CH₃)₂CO + LiCN + H₂[1]

Methodology:

-

A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with lithium hydride and anhydrous tetrahydrofuran (THF).[6][7]

-

Acetone cyanohydrin is added dropwise from the dropping funnel to the stirred suspension.[6][7] A vigorous evolution of hydrogen gas will be observed.[6]

-

After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for a specified period to ensure the reaction goes to completion.[6][7]

-

The solvent (THF) is removed under reduced pressure using a rotary evaporator, yielding crude this compound as a white solid.[6][7]

-

The solid this compound is then dried under high vacuum to remove any remaining solvent and acetone.[6][7]

Analytical Methods for this compound

The quality and purity of this compound can be assessed using a combination of titration, spectroscopic, and chromatographic methods.

A standard method for determining the cyanide content in cyanide salts is by titration with silver nitrate.

Methodology:

-

A known mass of the this compound sample is accurately weighed and dissolved in deionized water.

-

A small amount of a suitable indicator, such as p-dimethylaminobenzalrhodanine, is added to the solution.

-

The solution is then titrated with a standardized solution of silver nitrate (AgNO₃).

-

The endpoint of the titration is indicated by a color change of the indicator.

-

The concentration of cyanide in the original sample can be calculated from the volume of silver nitrate solution used.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to confirm the presence of the cyanide functional group.

-

Sample Preparation: A small amount of the solid this compound is mixed with dry potassium bromide (KBr) and pressed into a pellet. Alternatively, a Nujol mull of the sample can be prepared.

-

Analysis: The FT-IR spectrum is recorded. The characteristic stretching vibration of the cyanide (C≡N) triple bond is expected to appear in the region of 2080-2100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹³C NMR can be used to observe the carbon of the cyanide group, ⁷Li NMR is useful for characterizing the lithium cation.[8][9]

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

Analysis: The ⁷Li NMR spectrum is acquired. The chemical shift of the lithium signal can provide information about the ionic environment of the lithium cation.[8][10]

References

- 1. Buy this compound (EVT-400855) | 2408-36-8 [evitachem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 2408-36-8 | Benchchem [benchchem.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound | CLiN | CID 75478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. (Li) Lithium NMR [chem.ch.huji.ac.il]

- 9. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Anhydrous Lithium Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of anhydrous lithium cyanide (LiCN), focusing on its physicochemical properties, synthesis methodologies, and applications in organic synthesis, particularly relevant to the field of drug development.

Physicochemical Properties of Anhydrous this compound

Anhydrous this compound is a white, hygroscopic, water-soluble salt.[1][2] It is a toxic inorganic compound with the chemical formula LiCN.[2] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 32.959 g/mol | [2][3] |

| Appearance | White Powder / White orthorhombic crystals | [1][2] |

| Density | 1.073 - 1.075 g/cm³ | [1][2] |

| Melting Point | 160 °C (320 °F; 433 K) | [1][2] |

| Boiling Point | Decomposes | [2] |

| Solubility in Water | Soluble | [2] |

| Crystal Structure | Orthorhombic | [3] |

Synthesis of Anhydrous this compound

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the scale of the preparation and the safety considerations regarding the handling of highly toxic reagents like hydrogen cyanide.

Experimental Protocol 1: Reaction of Lithium Hydroxide with Hydrogen Cyanide

This method is a direct acid-base neutralization reaction and is often employed for industrial-scale production.[1][3]

Reaction: LiOH + HCN → LiCN + H₂O

Methodology:

-

The reaction is typically conducted in an aqueous medium at ambient temperatures (20–25°C).[1]

-

Due to the high toxicity and volatility of hydrogen cyanide, this process requires stringent safety protocols, including the use of closed reactor systems, HCN scrubbing units, and continuous gas monitoring.[1]

Experimental Protocol 2: Laboratory-Scale Synthesis Using Acetone Cyanohydrin

A safer alternative for laboratory-scale synthesis involves the use of acetone cyanohydrin as a surrogate for hydrogen cyanide, reacting with lithium hydride.[1][4]

Reaction: (CH₃)₂C(OH)CN + LiH → (CH₃)₂CO + LiCN + H₂

Methodology:

-

A 1-L, round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, and an addition funnel is charged with lithium hydride (0.624 mol) and anhydrous tetrahydrofuran (500 mL).[4]

-

The stirred suspension is cooled in an ice bath.[4]

-

Acetone cyanohydrin (0.501 mol) is added dropwise over 15 minutes. A vigorous evolution of hydrogen gas occurs during the addition.[4]

-

After the addition is complete, the ice bath is removed, and the mixture is stirred for 2 hours at room temperature.[4]

-

The resulting this compound can then be isolated and dried in vacuo.[4]

This method offers greater control over the reaction, as the decomposition of acetone cyanohydrin occurs gradually at 50–60°C, minimizing the accumulation of hydrogen cyanide.[1]

References

An In-depth Technical Guide to the Synthesis of Lithium Cyanide from Lithium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lithium cyanide (LiCN), a versatile reagent in organic synthesis, with a primary focus on its preparation from lithium hydroxide (LiOH). This document outlines the core chemical principles, detailed experimental protocols, and safety considerations. Quantitative data is presented in structured tables for clarity, and key processes are visualized using workflow diagrams.

Introduction

This compound is a white, hygroscopic, and water-soluble inorganic salt.[1] It serves as a valuable cyanating agent in various organic transformations. The synthesis of this compound is primarily achieved through the direct acid-base neutralization of lithium hydroxide with hydrogen cyanide (HCN).[2] An alternative, safer laboratory-scale method involves the use of acetone cyanohydrin as a surrogate for the highly toxic and volatile hydrogen cyanide.[1] This guide will detail both methodologies, providing researchers with the necessary information for the preparation of this important chemical compound.

Physicochemical Data

A summary of the key physical and chemical properties of the reactants and the product is provided in the tables below for easy reference.

Table 1: Properties of Reactants

| Property | Lithium Hydroxide (LiOH) | Hydrogen Cyanide (HCN) | Acetone Cyanohydrin |

| Molecular Formula | LiOH | HCN | C₄H₇NO |

| Molar Mass ( g/mol ) | 23.95 | 27.03 | 85.106 |

| Appearance | White crystalline solid | Colorless gas or liquid | Colorless liquid |

| Melting Point (°C) | 462 | -13.4 | -21.2 |

| Boiling Point (°C) | 924 | 26 | 95 |

| Solubility in Water | 12.8 g/100 mL at 20 °C | Miscible | Miscible |

Table 2: Properties of this compound (LiCN)

| Property | Value |

| Molecular Formula | LiCN |

| Molar Mass ( g/mol ) | 32.959[1] |

| Appearance | White powder[1] |

| Density (g/cm³) | 1.073 at 18 °C[1] |

| Melting Point (°C) | 160[1] |

| Boiling Point (°C) | Decomposes[1] |

| Solubility in Water | Soluble[1] |

Synthesis Methodologies

Two primary methods for the synthesis of this compound from lithium hydroxide are presented. The first is the direct reaction with hydrogen cyanide, and the second is a safer laboratory alternative using acetone cyanohydrin.

Direct Synthesis from Lithium Hydroxide and Hydrogen Cyanide

This method is based on the acid-base neutralization reaction between the strong base lithium hydroxide and the weak acid hydrogen cyanide.[2]

Reaction:

LiOH + HCN → LiCN + H₂O

Generalized Experimental Protocol:

Extreme caution must be exercised when handling hydrogen cyanide due to its high toxicity. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: A reaction vessel equipped with a stirrer, a gas inlet tube, and an outlet connected to a scrubber containing a bleach or sodium hydroxide solution is charged with a solution of lithium hydroxide in water.

-

Reaction Execution: Gaseous hydrogen cyanide is carefully bubbled through the stirred lithium hydroxide solution. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature. The pH of the solution should be monitored to ensure the complete neutralization of the lithium hydroxide.

-

Work-up and Isolation: Upon completion of the reaction, the resulting this compound solution is typically concentrated under reduced pressure to induce crystallization. The solid this compound can then be collected by filtration, washed with a minimal amount of cold water or a water-miscible organic solvent, and dried under vacuum.

Laboratory-Scale Synthesis using Acetone Cyanohydrin and Lithium Hydroxide

To circumvent the hazards associated with handling hydrogen cyanide directly, acetone cyanohydrin can be used as an in-situ source of cyanide. The reaction with lithium hydroxide produces this compound, acetone, and water.[1]

Reaction:

(CH₃)₂C(OH)CN + LiOH → (CH₃)₂CO + LiCN + H₂O[1]

A detailed and reliable experimental protocol for a similar reaction using lithium hydride is available from Organic Syntheses. While this procedure uses lithium hydride instead of lithium hydroxide, it provides a well-documented method for the generation of this compound from acetone cyanohydrin and is presented here as a valuable and safer alternative.

Detailed Experimental Protocol (Adapted from Organic Syntheses for the generation of LiCN): [3]

Caution! This reaction should be carried out in a well-ventilated fume hood. Acetone cyanohydrin is toxic.

-

Reaction Setup: A 1-liter, round-bottomed flask is equipped with a magnetic stirrer, a nitrogen inlet, and a 60-mL addition funnel. The flask is charged with 5.0 g (0.624 mol) of lithium hydride and 500 mL of anhydrous tetrahydrofuran (THF).

-

Reaction Execution: The stirred suspension is cooled in an ice bath. 42.6 g (45.7 mL, 0.501 mol) of acetone cyanohydrin is added dropwise over 15 minutes. A vigorous evolution of hydrogen gas will occur.

-

After the addition is complete, the ice bath is removed, and the mixture is stirred for 2 hours at room temperature. Hydrogen evolution will cease.

-

Isolation of this compound: The magnetic stirring bar is removed, and the solvent is evaporated as completely as possible on a rotary evaporator. The resulting white solid is this compound.

-

Drying: The white this compound is then dried in vacuo for 3 hours. It is essential to exclude atmospheric moisture as much as possible during this operation as this compound is hygroscopic.[3] The solid should be broken up with a spatula, and this operation must be performed rapidly to avoid water absorption.[3]

Yield: This procedure is reported to generate this compound in good yield, which can then be used in subsequent reactions.[3]

Visualized Workflows and Pathways

Diagram 1: Synthesis of this compound from Lithium Hydroxide and Hydrogen Cyanide

Caption: Workflow for the direct synthesis of LiCN.

Diagram 2: Laboratory-Scale Synthesis of this compound using Acetone Cyanohydrin

Caption: Workflow for the safer, lab-scale synthesis of LiCN.

Safety Considerations

-

Hydrogen Cyanide: Hydrogen cyanide is an extremely toxic, volatile, and flammable liquid. It can be fatal if inhaled, ingested, or absorbed through the skin. All work with HCN must be conducted in a high-performance chemical fume hood with appropriate personal protective equipment, including gloves, lab coat, and full-face protection. A cyanide antidote kit should be readily available.

-

Lithium Hydroxide: Lithium hydroxide is a corrosive material that can cause severe skin and eye burns. Inhalation of dust can irritate the respiratory tract.

-

Acetone Cyanohydrin: Acetone cyanohydrin is also highly toxic and can release hydrogen cyanide upon contact with bases or water. It should be handled with the same precautions as hydrogen cyanide.

-

This compound: this compound is a toxic compound. It is harmful if swallowed or if it comes into contact with skin. Upon contact with acids, it liberates highly toxic hydrogen cyanide gas.

Conclusion

The synthesis of this compound from lithium hydroxide can be achieved through direct neutralization with hydrogen cyanide or, more safely in a laboratory setting, by using acetone cyanohydrin. While the direct method is straightforward in principle, the extreme toxicity of hydrogen cyanide necessitates stringent safety protocols. The acetone cyanohydrin method, particularly the well-documented procedure using lithium hydride, offers a more controlled and safer alternative for laboratory-scale preparations. Researchers and drug development professionals should carefully consider the safety implications and the scale of the synthesis when choosing the appropriate method.

References

An In-depth Technical Guide to the Crystal Structure and Coordination Geometry of Lithium Cyanide (LiCN)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure and coordination geometry of Lithium Cyanide (LiCN), a compound of interest in various chemical research fields. The information presented herein is compiled from established crystallographic data.

Crystal Structure of this compound

This compound crystallizes in the orthorhombic system, belonging to the space group Pnma (No. 62). This structure is characterized by a one-dimensional arrangement of two LiCN ribbons extending along the (1, 0, 0) direction. The unit cell of LiCN contains four formula units.[1]

Crystallographic Data

The crystallographic parameters of LiCN have been determined and are summarized in the table below. These values provide the fundamental geometric framework of the LiCN crystal lattice.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pnma (No. 62) | |

| Lattice Parameters | a = 3.73 Å | [1] |

| b = 6.52 Å - 6.60 Å | [1] | |

| c = 8.73 Å - 8.82 Å | [1] | |

| Unit Cell Volume | ~217.05 ų | |

| Formula Units (Z) | 4 | [1] |

Atomic Coordinates

The positions of the lithium, carbon, and nitrogen atoms within the unit cell are defined by the following fractional coordinates:

| Atom | Wyckoff Position | x | y | z |

| Li | 4c | 0.25 | 0.475 | 0.375 |

| C | 4c | 0.25 | 0.262 | 0.193 |

| N | 4c | 0.25 | 0.142 | 0.094 |

Coordination Geometry

The coordination environments of the constituent ions in the LiCN crystal are distinct and contribute to the overall structural arrangement.

Lithium (Li⁺) Coordination

The lithium ion (Li⁺) exhibits a distorted T-shaped coordination geometry. It is bonded to three equivalent nitrogen atoms from the cyanide anions. This coordination is also described as a significantly distorted fourfold coordination, where each lithium atom is surrounded by one carbon and three nitrogen atoms.[1]

Cyanide (CN⁻) Coordination

-

Carbon (C): The carbon atom is bonded to a single nitrogen atom, forming the cyanide anion.

-

Nitrogen (N): The nitrogen atom displays a see-saw-like coordination geometry. It is bonded to three equivalent lithium ions and one carbon atom.

Bond Lengths

The interatomic distances within the LiCN crystal structure have been determined as follows:

| Bond | Bond Length (Å) | Reference |

| Li-N | 2.07 (one shorter) | |

| 2.18 (two longer) | ||

| C-N | 1.18 |

Experimental Protocols

It is presumed that the structure was determined using single-crystal X-ray diffraction, a standard technique for such analyses at the time. A typical workflow for such an experiment would involve:

-

Crystal Growth: Synthesis of single crystals of LiCN of suitable size and quality for diffraction.

-

Data Collection: Mounting a single crystal on a goniometer and exposing it to a monochromatic X-ray beam. The diffraction pattern would be recorded on photographic film or an early form of detector.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice would be determined from the intensities of the diffracted X-ray beams. This involves solving the phase problem and refining the atomic coordinates and other crystallographic parameters to achieve the best fit between the observed and calculated diffraction patterns.

Visualizations

To aid in the understanding of the coordination environment within the LiCN crystal structure, the following diagram illustrates the connectivity around a central lithium ion and a cyanide anion.

Caption: Coordination environment of Li⁺ and CN⁻ in LiCN.

This guide provides a foundational understanding of the crystal structure and coordination geometry of LiCN based on the available scientific literature. Further research into the physical and chemical properties of this compound can be built upon this structural knowledge.

References

Physical and chemical properties of Lithium cyanide

An In-depth Technical Guide to the Physical and Chemical Properties of Lithium Cyanide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and toxicological properties of this compound (LiCN). It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows relevant to its synthesis, analysis, and biological interactions.

Physical and Chemical Properties

This compound is an inorganic salt with the chemical formula LiCN. It is a white, hygroscopic, and water-soluble solid.[1][2][3] Due to its high toxicity, it requires careful handling and storage.[4]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | LiCN | [1][4] |

| Molar Mass | 32.959 g/mol | [2][5] |

| Appearance | White crystalline powder | [2][6] |

| Density | 1.073 - 1.075 g/cm³ | [2][3] |

| Melting Point | 160 °C (320 °F; 433 K) | [2][3] |

| Boiling Point | Decomposes before boiling | [2] |

| Crystal Structure | Orthorhombic | [1][7] |

| Solubility in Water | Soluble / Highly Soluble | [2][7] |

| Solubility in THF | 0.8 mol/L at 25°C | [8] |

| Solubility in DMF | 2.4 mol/L at 25°C | [8] |

Chemical Reactivity and Properties

This compound exhibits reactivity characteristic of alkali metal cyanides, but with some distinctions due to the small size and high charge density of the lithium cation.[1]

-

Hydrolysis: It reacts with water and acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[3][9]

-

LiCN + H₂O ⇌ LiOH + HCN

-

LiCN + HCl → LiCl + HCN

-

-

Decomposition: When heated to temperatures approaching 600 °C, it decomposes to form lithium cyanamide (Li₂CN₂) and carbon.[2][9]

-

Organic Synthesis: this compound is an effective cyanation agent in organic synthesis, used to convert organic halides into the corresponding nitriles.[1][9] Its solubility in organic solvents like tetrahydrofuran (THF) gives it an advantage over other alkali cyanides like NaCN and KCN for these reactions.[1]

-

R-X + LiCN → R-CN + LiX (where X = Cl, Br, I)

-

-

Coordination Chemistry: It reacts with metal halides to form metal-cyanide complexes.[3]

Experimental Protocols

Synthesis of this compound

Two primary methods for the laboratory synthesis of this compound are detailed below.

Method 1: From Lithium Hydroxide and Hydrogen Cyanide (Industrial Method)

This is a direct acid-base neutralization.[1][2]

-

Reaction: LiOH + HCN → LiCN + H₂O

-

Methodology:

-

Under a well-ventilated fume hood and with appropriate personal protective equipment (PPE), a solution of lithium hydroxide (LiOH) in water is prepared in a reaction vessel.

-

Hydrogen cyanide (HCN) gas is carefully bubbled through the LiOH solution, or a solution of HCN is added dropwise.

-

The reaction is typically carried out at ambient temperature with stirring.[3]

-

The resulting solution of this compound can be used directly, or the water can be evaporated under vacuum to isolate the solid LiCN.

-

-

Safety: This method requires stringent safety precautions due to the extremely high toxicity and volatility of hydrogen cyanide.[1]

Method 2: From Acetone Cyanohydrin and Lithium Hydride (Safer Laboratory-Scale Method)

This method avoids the direct handling of HCN gas by using acetone cyanohydrin as a safer surrogate.[2]

-

Reaction: (CH₃)₂C(OH)CN + LiH → (CH₃)₂CO + LiCN + H₂

-

Methodology:

-

In a round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, suspend lithium hydride (LiH) in anhydrous tetrahydrofuran (THF).

-

Cool the stirred suspension in an ice bath.

-

Add acetone cyanohydrin dropwise to the suspension over a period of 15-20 minutes.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for approximately 2 hours.

-

The resulting milky suspension contains precipitated this compound. The solvent can be removed via rotary evaporation, and the solid product can be dried under vacuum to remove residual THF and acetone.

-

-

Safety: While safer than using HCN, this reaction produces hydrogen gas, which is flammable. The reaction should be conducted under an inert atmosphere (e.g., nitrogen) and away from ignition sources. Acetone cyanohydrin is also toxic and should be handled with care.

Analysis and Quantification of this compound

Method: Titration with Silver Nitrate

This is a classic method for determining the concentration of cyanide ions in a solution.[10][11]

-

Principle: Silver ions (Ag⁺) react with cyanide ions (CN⁻) to form a stable, soluble complex, [Ag(CN)₂]⁻. Once all the cyanide has been complexed, any excess Ag⁺ will react with an indicator, such as iodide or rhodanine, to signal the endpoint of the titration.[11]

-

2CN⁻ + Ag⁺ → [Ag(CN)₂]⁻

-

-

Materials:

-

Standardized silver nitrate (AgNO₃) solution (e.g., 0.0192 N).

-

Rhodanine indicator solution.

-

Sodium hydroxide (NaOH) solution to maintain basic pH.

-

Sample containing an unknown concentration of LiCN.

-

-

Methodology:

-

Pipette a known volume of the this compound solution into an Erlenmeyer flask.

-

Add a small amount of dilute NaOH solution to ensure the pH is sufficiently high to prevent the formation of HCN.

-

Add a few drops of rhodanine indicator. The solution should turn yellow.[12]

-

Titrate the solution with the standardized AgNO₃ solution, swirling the flask constantly.

-

The endpoint is reached at the first color change from yellow to a salmon or brownish-pink hue.[12]

-

Record the volume of AgNO₃ solution used and calculate the concentration of LiCN in the original sample.

-

-

Note: This method is subject to interferences from other ions that can react with silver, such as halides and sulfides.[10]

Role in Drug Development and Biological Systems

While this compound itself is not used as a therapeutic agent, its chemistry and toxicology are highly relevant to drug development professionals.

Application in Pharmaceutical Synthesis

The primary role of this compound in pharmaceutical synthesis is as a source of the cyanide nucleophile for the formation of nitriles from organic halides.[1][9] Nitriles are versatile intermediates that can be converted into several important functional groups.[13]

-

Hydrolysis: Nitriles (R-CN) can be hydrolyzed to form carboxylic acids (R-COOH).

-

Reduction: Nitriles can be reduced to form primary amines (R-CH₂NH₂).[14]

These transformations are crucial steps in the synthesis of various active pharmaceutical ingredients (APIs), including some precursors for penicillin and vitamin B6.[13]

Toxicology and Biological Signaling Pathways

The toxicity of this compound is primarily due to the cyanide ion (CN⁻), which is a potent and rapid-acting poison.[9] Its mechanism of action and the body's response involve several key pathways.

Mechanism of Acute Toxicity: Inhibition of Cellular Respiration

Cyanide exerts its primary toxic effect by inhibiting the mitochondrial electron transport chain, effectively halting aerobic cellular respiration.

-

Target: Cyanide binds to the ferric (Fe³⁺) ion in the heme a₃ component of Cytochrome c Oxidase (Complex IV) in the inner mitochondrial membrane.[4]

-

Inhibition: This binding prevents the transfer of electrons from cytochrome c to oxygen, the final electron acceptor.[4]

-

Effect: The electron transport chain is disrupted, leading to a drastic reduction in ATP production. This causes "histotoxic hypoxia," where cells cannot utilize oxygen, leading to rapid cell death, particularly in metabolically active tissues like the brain and heart.[4][15]

Endogenous Production and Detoxification

Interestingly, cyanide is also produced endogenously in mammalian cells and may act as a signaling molecule at low concentrations.[1] The body has a primary enzymatic pathway for its detoxification.

-

Production: Cyanide can be generated from glycine and other precursors in various cells.[1]

-

Detoxification: The enzyme rhodanese , located primarily in the mitochondria, catalyzes the transfer of a sulfur atom from a donor (like thiosulfate) to cyanide.[16]

-

Excretion: This reaction converts cyanide into the much less toxic thiocyanate (SCN⁻), which is then excreted in the urine.[16]

Cyanide-Induced Hypoxia Signaling

At sub-lethal concentrations, the cellular hypoxia caused by cyanide can trigger adaptive signaling pathways, similar to those activated by low oxygen levels.

-

ROS Generation: Inhibition of the electron transport chain leads to an increase in reactive oxygen species (ROS).[15]

-

HIF-1α Stabilization: This oxidative stress can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that regulates cellular responses to hypoxia.[9][15]

-

Gene Expression: HIF-1α then promotes the expression of genes involved in processes like angiogenesis and glycolysis, as well as cell death mediators like BNIP3, as the cell attempts to adapt to the low-energy state.[15]

References

- 1. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound | CLiN | CID 75478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikiwand [wikiwand.com]

- 7. This compound | 2408-36-8 | Benchchem [benchchem.com]

- 8. Buy this compound (EVT-400855) | 2408-36-8 [evitachem.com]

- 9. Cyanide Beyond Toxicity: A Systematic Review of Its Effects on Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Determination of Trace Levels of Cyanide by Ion Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ASSAY FOR CYANIDE BY TITRATION WITH SILVER NITRATE - 911Metallurgist [911metallurgist.com]

- 12. epa.gov [epa.gov]

- 13. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amine - Wikipedia [en.wikipedia.org]

- 15. HIF-1alpha Activation by a Redox-Sensitive Pathway Mediates Cyanide-induced BNIP3 Upregulation and Mitochondrial Dependent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Alkali Metal Cyanides

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the discovery and history of alkali metal cyanides. From their early isolation to the development of large-scale industrial synthesis, this document details the key scientific milestones, experimental methodologies, and the evolution of our understanding of these potent compounds. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the chemistry, history, and toxicology of alkali metal cyanides.

Early Discoveries and the Dawn of Cyanide Chemistry

The history of alkali metal cyanides is intrinsically linked to the discovery of its parent acid, hydrogen cyanide (HCN). The first isolation of a cyanide compound is credited to the French chemist Pierre Macquer in 1752 , who synthesized Prussian blue, a complex iron cyanide pigment.[1][2][3] However, it was the Swedish chemist Carl Wilhelm Scheele who, in 1782, first prepared hydrogen cyanide by acidifying Prussian blue.[1][4][5][6] He noted the peculiar bitter almond-like odor of the resulting gas, a characteristic that would later become infamous.[5] Following Scheele's work, French chemist Claude Louis Berthollet, in 1787, demonstrated that prussic acid (an aqueous solution of hydrogen cyanide) did not contain oxygen , a significant contribution to the understanding of acids.[1] Joseph Louis Gay-Lussac later, in 1811, prepared pure, liquified hydrogen cyanide and determined its chemical formula in 1815.[1][3]

The Evolution of Alkali Metal Cyanide Synthesis

The initial methods for producing alkali metal cyanides were small-scale and often inefficient. The development of new industrial processes in the 19th and 20th centuries was driven by the increasing demand for cyanides in various applications, most notably in the burgeoning gold mining industry.

Historical Synthesis of Potassium Cyanide from Potassium Ferrocyanide

Prior to 1900, the primary method for producing potassium cyanide (KCN) was through the thermal decomposition of potassium ferrocyanide (K₄[Fe(CN)₆]).[7] This process, while historically significant, is not a clean reaction and produces a mixture of products.

Experimental Protocol: Thermal Decomposition of Potassium Ferrocyanide

Objective: To produce potassium cyanide by heating potassium ferrocyanide.

Reaction: 3 K₄[Fe(CN)₆] (s) → 12 KCN (l) + Fe₃C (s) + 5 C (s) + 3 N₂ (g)[8]

Materials and Apparatus:

-

Anhydrous potassium ferrocyanide

-

Porcelain or iron crucible with a lid

-

High-temperature furnace or muffle furnace

-

Heat-resistant gloves and tongs

-

Inert atmosphere (optional, e.g., nitrogen gas flow)

-

Methanol or ethanol for purification

-

Soxhlet extractor (for purification)

-

Filtration apparatus

Procedure:

-

Ensure the potassium ferrocyanide is anhydrous by gently heating it to remove any water of crystallization.

-

Place the anhydrous potassium ferrocyanide into the crucible.

-

Cover the crucible and place it in a furnace preheated to approximately 650°C.[8] The reaction can be heated up to 900°C to ensure completion, but this should be done gradually to avoid overflow due to gas evolution.[6]

-

Heat the crucible until the evolution of nitrogen gas ceases. The contents of the crucible will melt and appear as a clear liquid.

-

Carefully remove the crucible from the furnace using tongs and allow it to cool slightly.

-

The molten potassium cyanide can be carefully decanted from the solid iron carbide and carbon byproducts that settle at the bottom.[1][8]

-

Purification: The crude potassium cyanide can be purified by extraction with a suitable solvent like methanol, in which potassium cyanide is soluble, while the iron carbide and carbon are not.[6] This can be performed using a Soxhlet extractor for efficient separation.[6] The potassium cyanide can then be recovered by evaporating the solvent.

Expected Yield: The yield for this process can be variable and is often not quantitative due to side reactions and the formation of other products like potassium cyanate.[1]

The Castner Process: A Revolution in Sodium Cyanide Production

A significant breakthrough in alkali metal cyanide synthesis came in 1894 with Hamilton Castner's development of a process for producing sodium cyanide (NaCN).[1][9] This method, which utilized sodium, ammonia, and carbon, became the dominant industrial process for many years.[10][11]

Experimental Protocol: The Castner Process

Objective: To synthesize sodium cyanide from sodium, ammonia, and carbon.

Reactions:

-

2 Na + 2 NH₃ → 2 NaNH₂ + H₂ (at 300-400°C)[11]

-

2 NaNH₂ + C → Na₂CN₂ + 2 H₂ (at higher temperatures)

-

Na₂CN₂ + C → 2 NaCN (at 750-800°C)[11]

Materials and Apparatus:

-

Metallic sodium

-

Anhydrous ammonia gas

-

Finely divided carbon (charcoal)

-

A series of interconnected heated retorts or reactors

-

Inlet for ammonia gas

-

System for handling molten sodium

-

Collection vessel for molten sodium cyanide

Procedure (Conceptual):

-

Molten sodium is introduced into a retort heated to 300-400°C.[11]

-

A stream of dry ammonia gas is passed over the molten sodium, leading to the formation of sodium amide (NaNH₂).[11]

-

The resulting sodium amide is then transferred to a second reactor containing finely divided carbon.

-

The temperature is raised to 750-800°C, causing the sodium amide to react with carbon to form sodium cyanamide (Na₂CN₂) and subsequently sodium cyanide.[11]

-

The molten sodium cyanide is then tapped from the reactor and cast into solid forms.[2]

The Andrussow Process: The Advent of Modern Hydrogen Cyanide Synthesis

The development of the Andrussow process in the 1930s revolutionized the production of hydrogen cyanide, which in turn is a primary precursor for modern alkali metal cyanide synthesis.[12] This process involves the catalytic oxidation of methane and ammonia.

Experimental Workflow: The Andrussow Process

Objective: To produce hydrogen cyanide from methane, ammonia, and air.

Reaction: 2 CH₄ + 2 NH₃ + 3 O₂ → 2 HCN + 6 H₂O (over a platinum-rhodium catalyst at >1000°C)[7][12]

Apparatus and Conditions:

-

Reactor: A fixed-bed reactor containing a platinum-rhodium gauze catalyst.[7][13]

-

Reactants: Methane (or natural gas), ammonia, and air are mixed in specific ratios.[13]

-

Temperature: The reaction is highly exothermic and is typically carried out at temperatures exceeding 1000°C, often around 1200°C.[7][14]

-

Downstream Processing: The product gas stream, containing HCN, water, unreacted ammonia, and other byproducts, is rapidly cooled to prevent HCN decomposition. The HCN is then absorbed and purified.[7]

Modern Production: Neutralization of Hydrogen Cyanide

The most common contemporary method for producing alkali metal cyanides, particularly sodium cyanide, is through the neutralization of hydrogen cyanide with the corresponding alkali hydroxide.[12] This process is highly efficient and allows for the production of high-purity cyanide salts.

Experimental Workflow: Sodium Cyanide Production via Neutralization

Objective: To produce sodium cyanide by reacting hydrogen cyanide with sodium hydroxide.

Reaction: HCN + NaOH → NaCN + H₂O[12]

Procedure:

-

Gaseous or liquid hydrogen cyanide (produced via the Andrussow process or as a byproduct of other chemical manufacturing) is carefully introduced into a reactor containing a concentrated solution of sodium hydroxide (typically 30-50%).[2][15]

-

The neutralization reaction is exothermic and requires cooling to maintain optimal temperature and prevent the hydrolysis of the cyanide.[16]

-

The resulting aqueous solution of sodium cyanide is then subjected to evaporation and crystallization to obtain the solid product.[2][7]

-

The crystals are separated from the mother liquor, dried, and often formed into briquettes for ease of handling and transport.[7]

Quantitative Data

A summary of the key physical, chemical, and toxicological properties of sodium and potassium cyanide is presented below for easy comparison.

| Property | Sodium Cyanide (NaCN) | Potassium Cyanide (KCN) | Reference(s) |

| Molar Mass | 49.01 g/mol | 65.12 g/mol | [7] |

| Appearance | White crystalline solid | White crystalline solid | [7] |

| Melting Point | 563.7 °C | 634.5 °C | [7] |

| Boiling Point | 1496 °C | 1625 °C | [7] |

| Density | 1.60 g/cm³ | 1.52 g/cm³ | [7] |

| Solubility in Water | 48 g/100 mL at 10°C | 71.6 g/100 mL at 25°C | [7] |

| Oral LD₅₀ (rat) | 6.4 mg/kg | 5-10 mg/kg | [1][17] |

| Dermal LD₅₀ (rabbit) | 7.7 mg CN⁻/kg | 8.9 mg CN⁻/kg | [15] |

Mechanism of Action and Signaling Pathways

The high toxicity of alkali metal cyanides is due to the cyanide ion (CN⁻), which is a potent inhibitor of cellular respiration.

Cellular Mechanism of Cyanide Toxicity:

-

Inhibition of Cytochrome c Oxidase: The primary target of the cyanide ion is cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[5]

-

Binding to Ferric Iron: Cyanide binds to the ferric (Fe³⁺) ion in the heme a₃ component of cytochrome c oxidase.[5]

-

Blockage of Electron Transport: This binding prevents the transfer of electrons from cytochrome c to oxygen, the final electron acceptor in the chain.[5]

-

Cessation of Aerobic Respiration and ATP Production: The disruption of the electron transport chain halts aerobic respiration and the production of ATP, the cell's primary energy currency.[5]

-

Cytotoxic Effects: The resulting cellular hypoxia leads to a cascade of cytotoxic events, including an increase in intracellular calcium, the generation of reactive oxygen species (ROS), and ultimately, cell death through apoptosis or necrosis.[2][8][10]

Conclusion

The journey of alkali metal cyanides from their discovery in the 18th century to their large-scale industrial production today reflects the broader advancements in chemical synthesis and industrial processes. While their extreme toxicity necessitates stringent handling and safety protocols, their unique chemical properties have made them indispensable in various industrial applications, particularly in metallurgy. For researchers and professionals in drug development, a comprehensive understanding of the history, synthesis, and mechanism of action of these compounds is crucial for both appreciating their chemical significance and for developing countermeasures against their toxic effects.

References

- 1. echemi.com [echemi.com]

- 2. US3241911A - Process for producing sodium cyanide - Google Patents [patents.google.com]

- 3. US1405371A - Process of producing potassium ferrocyanide, potassium cyanide, potassium carbonate, and related products - Google Patents [patents.google.com]

- 4. usedplants.com [usedplants.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. inorganic chemistry - How to prepare potassium cyanide from potassium ferrocyanide - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Hydrogen cyanide - Wikipedia [en.wikipedia.org]

- 10. US2773752A - Crystallization of sodium cyanide - Google Patents [patents.google.com]

- 11. zenodo.org [zenodo.org]

- 12. Cyanide - Wikipedia [en.wikipedia.org]

- 13. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 14. US4107278A - Process for making HCN - Google Patents [patents.google.com]

- 15. scribd.com [scribd.com]

- 16. nypl.org [nypl.org]

- 17. ccsenet.org [ccsenet.org]

Unraveling the Intricacies of LiCN: A Theoretical Exploration of Bonding and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical underpinnings of lithium cyanide (LiCN) and its isomer, lithium isocyanide (LiNC). We explore the nature of their chemical bonds, the dynamics of their isomerization, and their reactivity, drawing upon a wealth of computational studies. This document aims to provide a comprehensive resource for researchers in computational chemistry, materials science, and drug development by summarizing key quantitative data, outlining detailed computational methodologies, and visualizing complex relationships.

Core Concepts: Bonding and Isomerization

This compound is a fascinating molecule that exhibits a delicate balance between two isomeric forms: the C-bound LiCN and the more stable N-bound LiNC. The energy difference between these two isomers is marginal, leading to a "floppy" molecule with a low barrier to isomerization.[1] This characteristic makes it an excellent model system for studying reaction dynamics and the influence of environmental factors on chemical transformations.

Theoretical studies, primarily employing ab initio Self-Consistent Field (SCF) and Hartree-Fock methods, have been instrumental in elucidating the structural and energetic properties of these isomers.[1][2] These computational approaches allow for the precise calculation of molecular geometries, vibrational frequencies, and the potential energy surface governing the isomerization process.

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical studies on LiCN and LiNC, providing a comparative overview of their properties.

Table 1: Calculated Molecular Geometries

| Species | Bond | Bond Length (Å) | Computational Method |

| LiCN | Li-C | 1.922 | Ab initio Hartree-Fock[1] |

| C≡N | 1.160 | Ab initio Hartree-Fock[1] | |

| LiNC | Li-N | 1.765 | Ab initio Hartree-Fock[1] |

| N≡C | 1.157 | Ab initio Hartree-Fock[1] |

Table 2: Calculated Vibrational Frequencies

| Species | Mode | Frequency (cm⁻¹) | Computational Method |

| ⁶Li¹²C¹⁴N | ν₁ (C≡N stretch) | ~2375 | Ab initio Hartree-Fock[1] |

| ν₂ (Li-C stretch) | ~670 | Ab initio Hartree-Fock[1] | |

| Bending | ~250 | Ab initio Hartree-Fock[1] | |

| ⁶Li¹⁴N¹²C | ν₁ (N≡C stretch) | ~2367 | Ab initio Hartree-Fock[1] |

| ν₂ (Li-N stretch) | ~785 | Ab initio Hartree-Fock[1] | |

| Bending | 126.6 | Ab initio[2] |

Table 3: Energetics of Isomerization

| Parameter | Energy (cm⁻¹) | Computational Method |

| Energy difference (LiCN - LiNC) | 2281 | SCF[2] |

| Isomerization Barrier (from LiNC) | 3377 | SCF[2] |

Methodologies: A Guide to Theoretical and Experimental Investigation

Computational Protocols

The theoretical investigation of LiCN bonding and reactivity heavily relies on a systematic computational workflow. The following outlines a typical protocol:

-

Geometry Optimization: The initial step involves finding the minimum energy structures of the LiCN and LiNC isomers. This is typically achieved using methods like Hartree-Fock or Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G*).

-

Frequency Calculations: Once the geometries are optimized, vibrational frequency calculations are performed. These calculations serve two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

Transition State Search: To study the isomerization reaction, the transition state (TS) connecting the LiCN and LiNC minima must be located. This is a saddle point on the potential energy surface and is often found using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found TS correctly connects the reactant and product, an IRC calculation is performed. This traces the minimum energy path from the transition state down to the two minima.

-

Energy Profile: By calculating the energies of the optimized isomers and the transition state, a potential energy profile for the isomerization reaction can be constructed. More accurate energies can be obtained using higher-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory.

-

Molecular Dynamics Simulations: To study the dynamics of the isomerization and the influence of solvent, molecular dynamics (MD) simulations can be performed. These simulations model the motion of the atoms over time, providing insights into the reaction mechanism and rates.

Representative Experimental Protocols

While this guide focuses on theoretical studies, experimental validation is crucial. Two common techniques for studying unstable species and isomerization reactions like that of LiCN are Microwave Spectroscopy and Matrix Isolation Spectroscopy .

1. Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that can precisely determine the rotational constants of molecules, from which accurate molecular geometries can be derived.

-

Experimental Setup: A typical setup involves a vacuum chamber where the sample is introduced in the gas phase. A source generates microwave radiation, which is passed through the sample. The absorption of microwaves by the sample is detected, and the resulting spectrum is recorded. For unstable species, supersonic jet expansions are often used to cool the molecules to very low rotational temperatures, simplifying the spectra.

-

Methodology:

-

The LiCN/LiNC sample is vaporized and introduced into the high-vacuum chamber.

-

The sample is subjected to a supersonic expansion to cool the molecules.

-

The cooled molecules are irradiated with microwaves over a range of frequencies.

-

The absorption spectrum is recorded. The frequencies of the absorption lines correspond to transitions between rotational energy levels.

-

By analyzing the rotational spectrum, the rotational constants can be determined, and from these, the precise bond lengths and angles of the LiCN and LiNC isomers can be calculated.

-

2. Matrix Isolation Spectroscopy

Matrix isolation is a technique used to trap and study reactive or unstable molecules in an inert solid matrix at very low temperatures.

-

Experimental Setup: The setup consists of a high-vacuum chamber containing a cold window (typically cooled to around 10 K with a closed-cycle helium cryostat). A mixture of the sample gas and an inert matrix gas (e.g., argon) is deposited onto the cold window.

-

Methodology:

-

A gaseous mixture of LiCN and a large excess of an inert gas (e.g., Argon) is prepared.

-

This mixture is slowly deposited onto a cold (e.g., 10 K) transparent window (e.g., CsI).

-

The LiCN molecules are trapped and isolated within the solid argon matrix, preventing them from reacting or isomerizing.

-

The infrared (or other spectroscopic) spectrum of the isolated molecules is then recorded.

-

By comparing the experimental spectrum with the theoretically predicted vibrational frequencies, the presence of both LiCN and LiNC isomers can be confirmed, and their structures can be studied. Photochemical isomerization can also be induced by irradiating the matrix with UV light.

-

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Potential energy surface for LiCN isomerization.

Caption: A typical computational workflow.

References

Solubility of Lithium Cyanide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium cyanide (LiCN) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide combines known quantitative values with qualitative solubility information and comparative data from similar lithium salts. It also outlines a detailed experimental protocol for determining the solubility of this compound in a laboratory setting.

Introduction to this compound

This compound is an inorganic salt with the chemical formula LiCN. It is a white, hygroscopic, and highly toxic compound that is soluble in water.[1][2] In organic chemistry, LiCN is primarily utilized as a reagent for cyanation reactions, where it serves as a source of the cyanide anion (CN⁻) to introduce nitrile functional groups into organic molecules.[3] The solubility and reactivity of this compound are significantly influenced by the choice of solvent.

Quantitative Solubility Data

Precise, peer-reviewed quantitative solubility data for this compound in a wide range of organic solvents is not extensively available. However, data for some commonly used aprotic polar solvents have been reported. The table below summarizes the available quantitative and qualitative solubility information. For comparative purposes, the solubility of lithium chloride (LiCl), a structurally similar salt, is also included where data is available.

| Solvent | Chemical Class | This compound (LiCN) Solubility | Lithium Chloride (LiCl) Solubility ( g/100g solvent @ 25°C) |

| Tetrahydrofuran (THF) | Ether | 0.8 mol/L at 25°C | - |

| N,N-Dimethylformamide (DMF) | Amide | 2.4 mol/L at 25°C | 11 - 28 |

| Methanol | Alcohol | Soluble (Qualitative) | 21 - 41 |

| Ethanol | Alcohol | Soluble (Qualitative) | - |

| Acetonitrile | Nitrile | Soluble (Qualitative) | 0.14 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble (Qualitative) | - |

Experimental Protocol for Determining this compound Solubility

This section outlines a detailed methodology for the experimental determination of this compound solubility in an organic solvent. This protocol is a composite of established methods for measuring the solubility of inorganic salts and specific analytical techniques for cyanide quantification.

Materials and Equipment

-

Anhydrous this compound (LiCN)

-

Anhydrous organic solvent of interest

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk line or glove box

-

Thermostatically controlled shaker or magnetic stirrer with heating plate

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Apparatus for titration (buret, flasks) or a spectrophotometer

Safety Precautions

This compound is highly toxic and must be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (gloves, lab coat, safety goggles) is mandatory. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

Experimental Workflow Diagram

Caption: Workflow for determining this compound solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Under an inert atmosphere (glove box or Schlenk line), add a precisely weighed amount of the anhydrous organic solvent to a sealable, dry glass vessel.

-

Place the vessel in a thermostatically controlled shaker or on a stirrer with a temperature probe to maintain the desired experimental temperature.

-

Add an excess of anhydrous this compound to the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vessel and allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with constant agitation.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

To further separate the solid and liquid phases, centrifuge the sealed vessel.

-

Carefully draw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a PTFE filter to remove any remaining solid particles.

-

Immediately cap the syringe to prevent solvent evaporation.

-

-

Quantification of Cyanide Concentration:

-

Method A: Titration with Silver Nitrate

-

Accurately weigh the collected aliquot of the saturated solution.

-

Dilute the aliquot with a suitable solvent (e.g., water, if the organic solvent is miscible and does not interfere with the titration).

-

Add a p-dimethylaminobenzalrhodanine indicator.

-

Titrate with a standardized solution of silver nitrate (AgNO₃) until the first color change from yellow to brownish-pink.

-

The concentration of cyanide can be calculated from the volume of AgNO₃ solution used.

-

-

Method B: Spectrophotometry

-

Accurately dilute a small, precisely weighed aliquot of the saturated solution with a suitable solvent.

-

Convert the cyanide to cyanogen chloride (CNCl) by reaction with chloramine-T at a pH below 8.

-

Add a color-forming reagent, such as pyridine-barbituric acid, which reacts with CNCl to produce a colored complex.

-

Measure the absorbance of the solution at the appropriate wavelength (typically around 578 nm) using a spectrophotometer.

-

Determine the cyanide concentration by comparing the absorbance to a calibration curve prepared from standard cyanide solutions.

-

-

-

Calculation of Solubility:

-

From the determined concentration of cyanide in the aliquot and the mass or volume of the aliquot, calculate the mass of this compound per unit mass or volume of the solvent.

-

Express the solubility in desired units, such as g/100 g solvent, g/L solvent, or mol/L.

-

Factors Influencing this compound Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Solvent Polarity: As an ionic compound, this compound is generally more soluble in polar solvents that can effectively solvate the lithium (Li⁺) and cyanide (CN⁻) ions.

-

Solvent Type: Polar aprotic solvents like DMF and DMSO are often good solvents for inorganic salts due to their high dielectric constants and ability to solvate cations. Polar protic solvents like alcohols can also dissolve this compound, but the potential for reaction between the solvent and the cyanide ion should be considered.

-

Temperature: The effect of temperature on solubility is compound-specific. For many salts, solubility increases with temperature, but this is not always the case.

-

Presence of Other Salts: The solubility of this compound can be affected by the presence of other electrolytes in the solution. For instance, the formation of complex species can enhance solubility.

Conclusion

This technical guide has summarized the available solubility data for this compound in organic solvents and provided a detailed experimental protocol for its determination. While quantitative data is limited, the provided methodologies and comparative information offer a solid foundation for researchers and professionals working with this compound. Further experimental work is encouraged to expand the quantitative solubility database for this compound in a broader range of organic solvents.

References

An In-depth Technical Guide to the Reaction of Lithium Hydroxide and Hydrogen Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction between lithium hydroxide (LiOH) and hydrogen cyanide (HCN). The primary product of this reaction, lithium cyanide (LiCN), serves as a crucial reagent in organic synthesis, particularly in the formation of nitriles—a functional group prevalent in numerous pharmaceutical compounds. This document details the reaction's core principles, presents available physicochemical data, outlines a representative experimental protocol, and explores the broader context of its application in drug development.

Reaction Fundamentals

The reaction between lithium hydroxide, a strong base, and hydrogen cyanide, a weak acid, is a classic acid-base neutralization.[1][2] The hydroxide ion (OH⁻) from LiOH deprotonates hydrogen cyanide, resulting in the formation of the cyanide anion (CN⁻) and water.[3] The lithium cation (Li⁺) and the cyanide anion then form an ionic bond, yielding the salt this compound.[3]

Molecular Equation: LiOH(aq) + HCN(aq) → LiCN(aq) + H₂O(l)

The reaction is typically performed in an aqueous solution and is expected to be rapid and exothermic.

Physicochemical and Thermodynamic Data

Quantitative data for the reaction components are essential for experimental design and process scaling. The following tables summarize key physical and thermodynamic properties.

Table 1: Physical Properties of Reactants and Products

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Density | Solubility in Water |

| Lithium Hydroxide | LiOH | 23.95 | White hygroscopic crystals | 462 | 1.46 g/cm³ | 12.7 g/100 mL |

| Hydrogen Cyanide | HCN | 27.03 | Colorless gas or volatile liquid | -13.4 | 0.687 g/cm³ (liquid) | Miscible |

| This compound | LiCN | 32.96 | White, hygroscopic powder | 160 | 1.075 g/cm³ | Soluble[1][4] |

| Water | H₂O | 18.02 | Colorless liquid | 0 | 1.00 g/cm³ | N/A |

Table 2: Standard Thermodynamic Properties (at 298.15 K, 1 bar)

| Compound | State | ΔH_f° (kJ/mol) | S° (J/mol·K) | ΔG_f° (kJ/mol) |

| Lithium Hydroxide | LiOH(s) | -487.5 | 42.8 | -441.5 |

| Hydrogen Cyanide | HCN(g) | 135.1 | 201.8 | 124.7 |

| Water | H₂O(l) | -285.83 | 69.95 | -237.13 |

| This compound | LiCN(s) | Data not available | Data not available | Data not available |

Note: The lack of published standard thermodynamic data for solid this compound prevents the calculation of the overall enthalpy, entropy, and Gibbs free energy change for the reaction.

Experimental Protocols

Due to the extreme toxicity of hydrogen cyanide, stringent safety protocols must be in place. All manipulations should be conducted in a certified fume hood by trained personnel. A safer laboratory-scale alternative involves the use of acetone cyanohydrin as a surrogate for HCN.[4] Below is a representative protocol for the direct neutralization reaction.

Synthesis of this compound

Objective: To synthesize this compound via the neutralization of lithium hydroxide with hydrogen cyanide in an aqueous medium.

Materials:

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Anhydrous hydrogen cyanide (HCN) or an aqueous solution of known concentration

-

Deionized, degassed water

-

Argon or nitrogen gas (for inert atmosphere)

-

Round-bottom flask with a magnetic stirrer, dropping funnel, and gas inlet/outlet

-

Ice-water bath

-

Schlenk line or similar apparatus for handling air-sensitive materials

Procedure:

-

Preparation: In a fume hood, assemble the reaction apparatus. Ensure all glassware is dry.

-

Dissolution: Prepare a solution of lithium hydroxide by dissolving a stoichiometric amount in deionized, degassed water in the round-bottom flask under a slow stream of inert gas. For example, dissolve 4.2 g (0.1 mol) of LiOH·H₂O in 50 mL of water.

-

Cooling: Cool the lithium hydroxide solution to 0-5 °C using an ice-water bath.

-

Reaction: Slowly add a stoichiometric equivalent of hydrogen cyanide (e.g., 2.7 g or a corresponding volume of solution) to the cooled, stirring LiOH solution via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

-

Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours under an inert atmosphere.

-

Isolation: The product, this compound, is soluble in water. To isolate the solid salt, the water must be removed. This can be achieved by vacuum distillation or lyophilization. Care must be taken to avoid heating the LiCN solution with any residual acid, which would regenerate toxic HCN gas. A patent for a similar industrial process suggests a fluidized bed temperature of 105-150 °C for evaporation.[5]

-

Drying: Dry the resulting white solid under a high vacuum to remove any residual water. Store the final product in a desiccator under an inert atmosphere due to its hygroscopic nature.[4]

Purification and Characterization

Purification:

-

Recrystallization from a suitable solvent, such as ethanol, can be employed to purify the product.[6] The solubility of LiCN is higher in ethanol compared to sodium or potassium cyanide.

Characterization:

-

Titration: The purity of the resulting alkali cyanide can be determined by titration with silver nitrate (Liebig-Deniges method).[6]

-

Spectroscopy: Techniques like Atomic Absorption Spectrometry (AAS) can be used to confirm the presence and purity of lithium.[7][8]

-

Chromatography: Ion chromatography can be used for the sensitive detection of the cyanide ion.[9]

Visualized Workflows and Pathways

Reaction Mechanism and Logic

The reaction is a straightforward acid-base neutralization. The logical flow from reactants to products is simple but critical to understand.

Experimental Workflow

The process from raw materials to a characterized final product follows a distinct workflow, which includes critical safety and purification steps.

Role of the Cyanide/Nitrile Group in Drug Development

This compound is a key source of the cyanide nucleophile for creating carbon-carbon bonds, forming nitriles. The nitrile group is a "pharmacophore"—an essential feature for a molecule's biological activity. It enhances a drug's interaction with its target protein through several mechanisms.

Conclusion

The reaction of lithium hydroxide and hydrogen cyanide is a fundamental chemical process for the synthesis of this compound, a valuable reagent in organic and medicinal chemistry. While the reaction itself is a straightforward neutralization, the handling of the highly toxic reactant HCN necessitates rigorous safety protocols. The resulting product, LiCN, enables the introduction of the nitrile pharmacophore into potential drug candidates, enhancing their efficacy through improved binding affinity and pharmacokinetic profiles. Further research to establish the thermodynamic properties of solid this compound would be beneficial for a more complete quantitative understanding of this important reaction.

References

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. wyzant.com [wyzant.com]

- 3. This compound | 2408-36-8 | Benchchem [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. US5958588A - Process for preparing alkali metal cyanide and alkaline earth metal cyanide granules and the high purity alkali metal cyanide granules obtainable thereby - Google Patents [patents.google.com]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. 耶拿分析仪器(北京)有限公司 [analytik-jena.com.cn]

- 8. researchgate.net [researchgate.net]

- 9. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of Lithium Cyanide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium cyanide (LiCN) is a versatile and highly reactive reagent in organic synthesis, primarily utilized for the introduction of the cyanide moiety (-CN) into organic molecules. Its solubility in aprotic polar solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) makes it a valuable alternative to other cyanide salts, such as sodium or potassium cyanide, in specific applications.[1] The cyanide group is a crucial building block, serving as a precursor to a variety of functional groups including carboxylic acids, amines, and amides. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Safety Precautions: this compound is extremely toxic and hygroscopic.[1] All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. This compound reacts with acids to produce highly toxic hydrogen cyanide gas.[1] Therefore, acidic conditions should be strictly avoided during handling and storage.

Key Applications

This compound is a potent nucleophile for the transformation of various functional groups. Its primary applications in organic synthesis include:

-

Cyanation of Alkyl Halides: A fundamental method for the synthesis of nitriles via nucleophilic substitution.

-

Addition to Carbonyl Compounds: Formation of cyanohydrins from aldehydes and ketones, which are versatile intermediates.

-

Synthesis of Acyl Cyanides: Reaction with acyl chlorides to produce acyl cyanides, useful reagents in their own right.

Cyanation of Alkyl Halides

The reaction of alkyl halides with this compound is a classic SN2 reaction that leads to the formation of a new carbon-carbon bond and the corresponding nitrile. This reaction is particularly effective for primary and secondary alkyl halides. The high solubility of LiCN in solvents like THF facilitates the reaction.[1]

Quantitative Data for Cyanation of Alkyl Halides

| Alkyl Halide | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Bromooctane | Nonanenitrile | THF | Reflux | 2-3 | >95 |

| Benzyl Bromide | Phenylacetonitrile | THF | Room Temp | 2 | ~90 |

| 1-Iodobutane | Pentanenitrile | THF | Reflux | 3 | ~95 |

| 1-Chloro-4-nitrobenzene | 4-Nitrobenzonitrile | DMF | 150 | 4 | 85 |

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocol: Synthesis of Nonanenitrile from 1-Bromooctane

Materials:

-

1-Bromooctane

-

This compound (LiCN)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-